molecular formula C6H4N2O2 B1423860 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 5657-64-7

4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1423860
CAS No.: 5657-64-7
M. Wt: 136.11 g/mol
InChI Key: FQLSOJBBTVEIHX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound characterized by a pyridine core substituted with hydroxyl, oxo, and cyano groups. Its structural framework enables diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.

Properties

IUPAC Name

4-hydroxy-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-3-4-5(9)1-2-8-6(4)10/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLSOJBBTVEIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715735
Record name 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5657-64-7
Record name 1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinecarbonitrile
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Record name NSC 409910
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Record name 5657-64-7
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Record name 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanoacetamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation

Biological Activity

4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 5657-64-7) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and a summary of its properties.

The molecular formula of this compound is C6H4N2O2C_6H_4N_2O_2, with a molecular weight of approximately 136.11 g/mol. Its structure includes a pyridine ring with a hydroxyl group and a carbonitrile substituent, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₆H₄N₂O₂
Molecular Weight136.11 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point301.2 ± 42.0 °C
Flash Point136.0 ± 27.9 °C

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of this compound against various pathogens. A study evaluated its efficacy using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods.

Key Findings:

  • The compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis.
  • MIC values ranged from 15.625 μM to 62.5 μM for different strains, indicating potent bactericidal effects.
  • The compound also demonstrated moderate antibiofilm activity, which is crucial for treating persistent infections.

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. It has been linked to the inhibition of cancer cell proliferation through various mechanisms.

Case Study:
A study focused on the effects of 4-Hydroxy-2-oxo-1,2-dihydropyridine derivatives on cancer cell lines found that:

  • Compounds similar to 4-Hydroxy-2-oxo-1,2-dihydropyridine showed cytotoxicity against breast cancer cells with IC50 values ranging from 10 to 30 μM.
  • Mechanistic studies suggested that these compounds induce apoptosis in cancer cells by activating caspase pathways.

Structure-Activity Relationship (SAR)

The biological activity of 4-Hydroxy-2-oxo-1,2-dihydropyridine derivatives can be influenced by structural modifications. Research indicates that:

  • Substituents at the carbon positions significantly affect both antimicrobial and anticancer activities.
  • The presence of electron-withdrawing groups enhances the compound's reactivity and biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives are highly dependent on substituent variations. Below is a systematic comparison with key analogs:

Anticancer Activity

  • 4,6-Diaryl Derivatives :
    Derivatives such as 6-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Yield: 85%, mp: 301–303°C) exhibit potent anticancer activity by targeting PIM1 kinase and survivin. The electron-withdrawing fluorine and methoxy groups enhance binding affinity to kinase domains .

    • Structure-Activity Relationship (SAR) : Bulky aryl groups at positions 4 and 6 improve potency, while electron-donating groups (e.g., -OCH₃) enhance metabolic stability .
  • 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile :
    This derivative (CAS: 147619-40-7) acts as a key intermediate for Gimeracil, an anticancer drug component. The chloro and methoxy substituents increase lipophilicity, facilitating blood-brain barrier penetration .

Antioxidant Activity

  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile :
    Exhibits 79.05% DPPH radical scavenging activity (vs. 82.71% for ascorbic acid). The bromophenyl group enhances radical stabilization, while the hydroxy-methoxyphenyl moiety donates electrons .
  • 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile :
    Lower activity (17.55%) due to competing electron-donating effects of methoxy groups reducing radical quenching efficiency .

Antimicrobial Activity

  • 6-(2-Naphthyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile :
    Synthesized via a four-component reaction, this compound shows broad-spectrum antimicrobial activity. The naphthyl group increases hydrophobicity, enhancing membrane penetration .
  • 4-(4-Methoxyphenyl)-6-(2-naphthyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: The methoxy group improves solubility but reduces potency compared to non-polar analogs .

Physicochemical Properties

Compound (Substituents) Melting Point (°C) Yield (%) Key Functional Groups Biological Activity Reference
This compound (Parent) N/A N/A -OH, -CN, C=O Broad scaffold [1, 7]
6-(4-Fluorophenyl)-4-(2-methoxyphenyl) 301–303 85 -F, -OCH₃ Anticancer [2]
5-Chloro-4-methoxy derivative N/A N/A -Cl, -OCH₃ Anticancer intermediate [11]
4-(4-Bromophenyl)-6-(hydroxy-methoxyphenyl) N/A N/A -Br, -OH, -OCH₃ Antioxidant (79.05%) [7]
6-(2-Naphthyl)-4-phenyl N/A 70–80 Naphthyl, -CN Antimicrobial [3]

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., -F, -Br) at position 6 enhance anticancer and antioxidant activities by stabilizing charge-transfer interactions .
  • Bulky aryl groups (e.g., naphthyl) improve antimicrobial activity but may reduce solubility .

Synthetic Accessibility: Four-component reactions using aldehydes, cyanoacetate, and ammonium acetate yield diverse derivatives in 64–87% yields .

Thermal Stability :

  • High melting points (e.g., 301–303°C) correlate with crystalline packing and strong intermolecular hydrogen bonding .

Q & A

Basic: What are the established synthetic routes for 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, and how are yields optimized?

Answer:
The compound and its derivatives are typically synthesized via multi-component reactions (MCRs). For example, and describe a four-component synthesis using substituted aryl aldehydes, cyanoacetamide, and other precursors under reflux conditions in ethanol or DMF. Yields (82–85%) are optimized by controlling reaction time (12–24 hrs), temperature (80–100°C), and stoichiometric ratios. Purification involves recrystallization from ethanol or column chromatography . Key steps include monitoring reaction progress via TLC and isolating intermediates to avoid side products like dimerized species.

Advanced: How do substituent variations at the C4 and C6 positions influence the compound’s biological activity (e.g., anticancer, fluorescence)?

Answer:
Substituents significantly modulate bioactivity. For instance:

  • Anticancer activity : shows that fluorophenyl groups at C6 (e.g., compound 1 ) enhance cytotoxicity against MCF-7 cells (IC₅₀ = 8.2 µM) compared to methoxyphenyl derivatives. The electron-withdrawing fluorine atom likely improves membrane permeability .
  • Fluorescence : demonstrates that introducing a methylthio group at C4 and a chromene backbone increases fluorescence quantum yield (Φ = 0.45) by extending π-conjugation. Substituents like di(heteroarylmethyl)amine further enhance nucleolus-specific staining in live-cell imaging .
    Methodologically, structure-activity relationships (SARs) are validated via in vitro assays (e.g., MTT for cytotoxicity) and fluorescence spectroscopy.

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:
Key techniques include:

  • IR spectroscopy : Confirms the presence of -OH (3320–3268 cm⁻¹), C≡N (2210–2133 cm⁻¹), and C=O (1690–1642 cm⁻¹) groups .
  • ¹H-NMR : Identifies aromatic protons (δ 6.72–7.78 ppm), NH (δ ~10 ppm in DMSO-d₆), and substituent-specific signals (e.g., -OCH₃ at δ 3.91 ppm) .
  • Mass spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 320 for 1 ) and fragmentation patterns to confirm structural integrity .

Advanced: How are ADMET properties and molecular docking utilized to prioritize derivatives for pharmacological studies?

Answer:
highlights a workflow combining:

  • ADMET prediction : Tools like SwissADME assess parameters like LogP (optimal range: 1–3) and aqueous solubility. Derivatives with low hepatotoxicity (e.g., no CYP3A4 inhibition) are prioritized.
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., EGFR for anticancer activity). For example, a methoxyphenyl derivative showed a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ values .

Advanced: How can this compound serve as a fluorescent probe, and what modifications enhance selectivity?

Answer:
As per , introducing a chromene scaffold and substituents like di(pyridin-2-ylmethyl)amine enables nucleolus-specific fluorescence. Key modifications:

  • Rigid π-systems : Enhance fluorescence intensity (λem = 520 nm) and photostability.
  • Hydrophilic groups : Improve cellular uptake (e.g., hydroxyl groups for aqueous solubility).
    Validation involves confocal microscopy in fixed/live cells and competitive staining with SYTO RNA Select .

Basic: What safety protocols are essential when handling this compound?

Answer:
Safety Data Sheets (SDS) emphasize:

  • PPE : Lab coat, nitrile gloves, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritation from cyanide-containing byproducts.
  • First aid : For ingestion, administer activated charcoal and seek immediate medical attention .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Answer:
Conflicting results (e.g., varying IC₅₀ values for similar derivatives) are addressed by:

  • Standardized assays : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
  • Metabolic stability tests : Assess if cytochrome P450-mediated degradation alters efficacy .
  • Crystallography : Resolve binding mode ambiguities (e.g., X-ray structures of target-ligand complexes) .

Advanced: What computational methods are employed to predict interactions with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding stability over time (e.g., 100-ns trajectories using GROMACS) .
  • Pharmacophore modeling : Identifies essential interaction motifs (e.g., hydrogen bonds with Thr766 in EGFR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

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